molecular formula C24H29N3O7S3 B3339848 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) CAS No. 127070-69-3

8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide)

Cat. No.: B3339848
CAS No.: 127070-69-3
M. Wt: 567.7 g/mol
InChI Key: ZZBMLCMOOSUCTA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) involves multiple steps. One common synthetic route includes the ethoxylation of pyrene followed by sulfonamide formation. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) involves its interaction with specific molecular targets. The compound’s fluorescent properties are utilized in various assays to detect and measure the presence of specific molecules or ions. The pathways involved include excited-state deprotonation and fluorescence resonance energy transfer (FRET), which are critical for its function as a fluorogenic substrate .

Comparison with Similar Compounds

8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) can be compared with other similar compounds, such as:

The uniqueness of 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) lies in its specific functional groups, which provide unique fluorescence characteristics and make it suitable for a wide range of applications.

Properties

IUPAC Name

8-ethoxy-1-N,1-N,3-N,3-N,6-N,6-N-hexamethylpyrene-1,3,6-trisulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7S3/c1-8-34-19-13-20(35(28,29)25(2)3)16-11-12-18-22(37(32,33)27(6)7)14-21(36(30,31)26(4)5)17-10-9-15(19)23(16)24(17)18/h9-14H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBMLCMOOSUCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401524
Record name 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127070-69-3
Record name 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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